9-(2,4-dimethylbenzyl)-9H-carbazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[(2,4-DIMETHYLPHENYL)METHYL]-9H-CARBAZOLE-3-CARBALDEHYDE: is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This specific compound features a carbazole core substituted with a 2,4-dimethylphenylmethyl group and a formyl group at the 3-position, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2,4-DIMETHYLPHENYL)METHYL]-9H-CARBAZOLE-3-CARBALDEHYDE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
-
Suzuki-Miyaura Coupling
Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., K2CO3), solvent (e.g., toluene or ethanol).
Conditions: Typically performed at temperatures ranging from 50°C to 100°C under an inert atmosphere (e.g., nitrogen or argon).
-
Formylation
Reagents: Vilsmeier-Haack reagent (DMF and POCl3) or other formylating agents.
Conditions: Conducted at room temperature to moderate temperatures, often in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like KMnO4, CrO3, or H2O2.
Conditions: Typically performed in acidic or basic aqueous solutions.
Products: Oxidation of the formyl group can yield carboxylic acids.
-
Reduction
Reagents: Reducing agents such as NaBH4 or LiAlH4.
Conditions: Conducted in solvents like ethanol or ether.
Products: Reduction of the formyl group can yield alcohols.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often performed in polar aprotic solvents like DMF or DMSO.
Products: Substitution reactions can introduce various functional groups at the formyl position.
Scientific Research Applications
Chemistry
In chemistry, 9-[(2,4-DIMETHYLPHENYL)METHYL]-9H-CARBAZOLE-3-CARBALDEHYDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology and Medicine
In biological and medical research, carbazole derivatives have shown potential as therapeutic agents due to their anti-inflammatory, antimicrobial, and anticancer properties . This compound could be investigated for similar biological activities, contributing to drug discovery and development.
Industry
In the industrial sector, this compound can be utilized in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices. Its electronic properties make it a valuable component in the development of advanced materials for optoelectronic applications .
Mechanism of Action
The mechanism of action of 9-[(2,4-DIMETHYLPHENYL)METHYL]-9H-CARBAZOLE-3-CARBALDEHYDE is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would require detailed biochemical studies to elucidate .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to these similar compounds, 9-[(2,4-DIMETHYLPHENYL)METHYL]-9H-CARBAZOLE-3-CARBALDEHYDE stands out due to its carbazole core, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in OLEDs and photovoltaic cells.
Properties
Molecular Formula |
C22H19NO |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
9-[(2,4-dimethylphenyl)methyl]carbazole-3-carbaldehyde |
InChI |
InChI=1S/C22H19NO/c1-15-7-9-18(16(2)11-15)13-23-21-6-4-3-5-19(21)20-12-17(14-24)8-10-22(20)23/h3-12,14H,13H2,1-2H3 |
InChI Key |
ADMZFMADNMEIEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C3=C(C=C(C=C3)C=O)C4=CC=CC=C42)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.